![molecular formula C11H10ClNOS B1417766 2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol CAS No. 856372-95-7](/img/structure/B1417766.png)
2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol
Overview
Description
2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol is an organic compound with the molecular formula C11H10ClNOS. It is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 7th position and a sulfanyl group at the 4th position, which is further connected to an ethan-1-ol moiety.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit antimalarial activity .
Mode of Action
It is suggested that similar compounds inhibit heme crystallization, which is a crucial process in the lifecycle of the malaria parasite .
Biochemical Pathways
Related compounds have been shown to interfere with the heme detoxification process in malaria parasites .
Result of Action
Related compounds have demonstrated cytotoxic effects against human prostate lncap tumor cells .
Biochemical Analysis
Biochemical Properties
2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s sulfanyl group allows it to form covalent bonds with thiol groups in proteins, potentially modifying their structure and activity. Additionally, the chloroquinolinyl moiety may interact with nucleic acids, affecting gene expression and protein synthesis .
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. The compound’s ability to interact with proteins and nucleic acids may result in changes to cell function, including effects on cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming covalent bonds with their active sites. Additionally, it may alter gene expression by interacting with transcription factors or DNA itself. These interactions can lead to changes in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The compound’s distribution within different cellular compartments can also impact its overall effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol typically involves the reaction of 7-chloroquinoline with a suitable thiol reagent, followed by the introduction of the ethan-1-ol group. One common method involves the nucleophilic substitution of 7-chloroquinoline with ethanethiol in the presence of a base, such as sodium hydroxide, to form the intermediate 7-chloroquinolin-4-yl sulfide. This intermediate is then oxidized to the corresponding sulfoxide, which is subsequently reduced to the desired sulfanyl compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Types of Reactions:
Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimalarial agent due to its structural similarity to chloroquine. It may also have applications in the development of other therapeutic agents.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with an additional hydroxyl group.
Primaquine: A quinoline derivative used in the treatment of malaria.
Comparison: 2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. Unlike chloroquine and hydroxychloroquine, which primarily target the heme detoxification pathway in malaria parasites, this compound may have additional mechanisms of action due to its ability to form covalent bonds with proteins .
Properties
IUPAC Name |
2-(7-chloroquinolin-4-yl)sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS/c12-8-1-2-9-10(7-8)13-4-3-11(9)15-6-5-14/h1-4,7,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMMHXKKRCODPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate](/img/structure/B1417686.png)
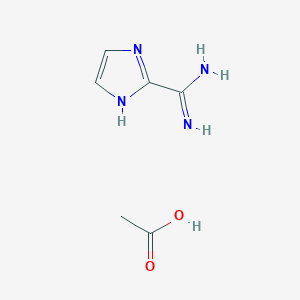
![5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417688.png)
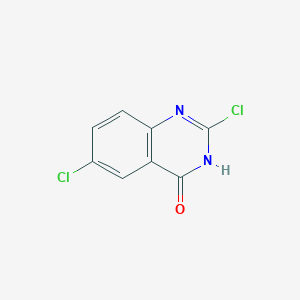
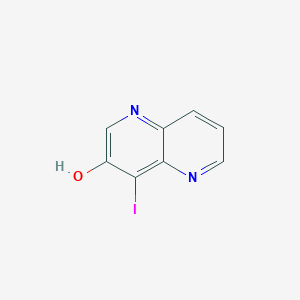
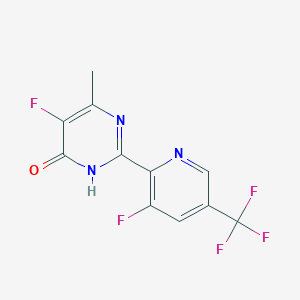
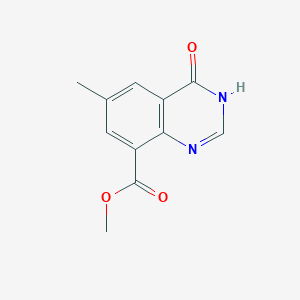
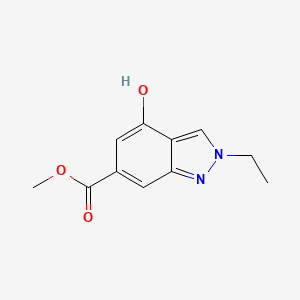
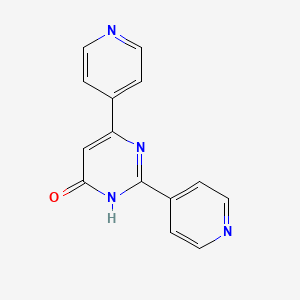
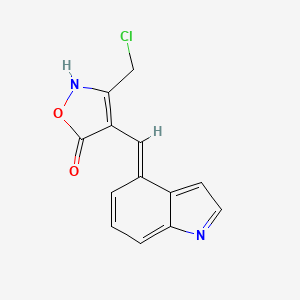
![3-[4-(3-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417701.png)
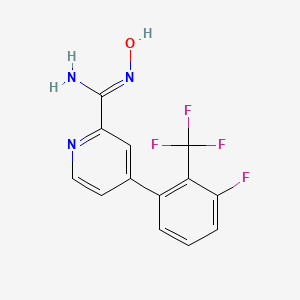
![Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417704.png)
![2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1417705.png)
